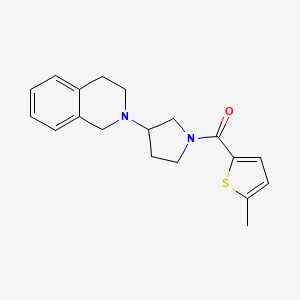

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Description

This compound is a methanone derivative featuring a pyrrolidinyl moiety substituted with a 3,4-dihydroisoquinoline group and a 5-methylthiophen-2-yl ketone. The pyrrolidine ring may enhance binding to biological targets through conformational flexibility, while the dihydroisoquinoline and thiophene groups contribute to aromatic interactions and solubility modulation. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for its characterization .

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-14-6-7-18(23-14)19(22)21-11-9-17(13-21)20-10-8-15-4-2-3-5-16(15)12-20/h2-7,17H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOUHMOVSCDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by various studies and data.

- Molecular Formula : C19H22N2OS

- Molecular Weight : 326.5 g/mol

- CAS Number : 2034357-88-3

This compound features a dihydroisoquinoline ring and a pyrrolidinyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dihydroisoquinoline moiety is known for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Key Mechanisms:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in the treatment of Alzheimer's disease.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that regulate neuronal health and function.

In Vitro Studies

Research has demonstrated that derivatives of dihydroisoquinoline exhibit significant inhibition of AChE and MAO enzymes. For instance, a related compound showed IC50 values of 0.28 µM against AChE and 0.34 µM against hAChE, indicating potent enzyme inhibition .

In Vivo Studies

Acute toxicity studies have shown that compounds similar to this compound exhibit no adverse effects at high doses (up to 2500 mg/kg) in animal models . This suggests a favorable safety profile for further therapeutic exploration.

Alzheimer’s Disease

A study focused on synthesizing hybrid compounds combining dihydroisoquinoline with dithiocarbamate structures found promising results in dual-target inhibition of AChE and MAOs. The designed compounds were effective in crossing the blood-brain barrier (BBB) and demonstrated minimal cytotoxicity on neuronal cells .

Antimicrobial Activity

Another investigation into related dihydroisoquinoline derivatives revealed their potential as antimicrobial agents against phytopathogens such as Pythium recalcitrans. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhance biological activity .

Data Summary Table

| Study | Target | IC50 Values | Notes |

|---|---|---|---|

| Enzyme Inhibition Study | AChE | 0.28 µM | Potent inhibitor for Alzheimer’s treatment |

| In Vivo Toxicity | Mouse Model | >2500 mg/kg | No acute toxicity observed |

| Antimicrobial Activity | Pythium recalcitrans | N/A | Effective against phytopathogens |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s dihydroisoquinoline-pyrrolidinyl linkage may require specialized coupling reagents, as seen in pyrazolo-pyrimidine syntheses .

- Property Predictions : The 5-methylthiophene group likely improves metabolic stability compared to methylthio or chlorophenyl substituents .

Q & A

Basic: What are the critical parameters for synthesizing this compound with high yield and purity?

Answer:

The synthesis requires precise control of reaction conditions, including:

- Temperature and solvent selection (e.g., dichloromethane or DMF for acylation steps) .

- Catalyst use (e.g., acid chlorides for acylations, bases like triethylamine for deprotonation) .

- Reaction time optimization to minimize side products .

Analytical techniques such as HPLC and NMR spectroscopy are essential for monitoring intermediates and confirming purity .

Advanced: How can retrosynthetic analysis and computational modeling improve synthesis efficiency?

Answer:

Retrosynthetic analysis breaks the target molecule into simpler synthons, such as the pyrrolidine-isoquinoline core and 5-methylthiophene methanone. Computational tools (e.g., machine learning algorithms) predict optimal reaction pathways by analyzing databases of analogous reactions, reducing trial-and-error in step selection . For example, coupling reactions between pyrrolidine intermediates and thiophene derivatives can be modeled to prioritize routes with higher stereochemical fidelity .

Basic: Which analytical techniques are most effective for characterizing intermediates and final products?

Answer:

- NMR spectroscopy (1H/13C) confirms structural integrity, particularly for stereochemistry in the pyrrolidine and dihydroisoquinoline moieties .

- HPLC ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced: What methodologies resolve contradictions in bioactivity data across assay conditions?

Answer:

Contradictions often arise from variability in cell-line specificity , assay pH , or solvent interactions . To address this:

- Conduct dose-response studies under standardized conditions (e.g., pH 7.4 buffers, DMSO solvent controls) .

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Apply statistical tools (e.g., ANOVA) to differentiate assay noise from true biological effects .

Basic: How does pH and temperature affect the compound’s stability?

Answer:

- Stability : Degradation is accelerated under acidic (pH < 4) or alkaline (pH > 9) conditions, with hydrolysis observed at the methanone group .

- Temperature : Storage at –20°C in inert atmospheres (argon) prevents oxidation of the dihydroisoquinoline ring .

- Analytical validation : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Compare bioactivity of derivatives with altered substituents on the thiophene (e.g., 5-methyl vs. 5-chloro) or isoquinoline (e.g., methoxy vs. halogen substitutions) .

- Computational docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize synthetic targets .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., methanone oxygen) and hydrophobic regions (thiophene ring) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

Based on structural analogs:

- Kinases : The dihydroisoquinoline-pyrrolidine core mimics ATP-binding motifs in kinases .

- GPCRs : Thiophene methanones show affinity for serotonin receptors in related compounds .

- Epigenetic regulators : Isoquinoline derivatives inhibit histone deacetylases (HDACs) in cancer models .

Advanced: How can machine learning optimize reaction condition selection?

Answer:

- Train models on reaction databases (e.g., USPTO) to predict optimal catalysts, solvents, and temperatures for key steps like pyrrolidine-isoquinoline coupling .

- Use neural networks to analyze failed reactions and recommend adjustments (e.g., switching from DMF to THF for sterically hindered intermediates) .

Basic: What safety precautions are advised for handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to thiophene derivatives) .

- Waste disposal : Quench reactive intermediates (e.g., acid chlorides) with ice-cold ethanol before disposal .

Advanced: How can environmental fate studies inform lab safety protocols?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.